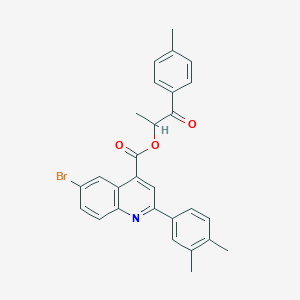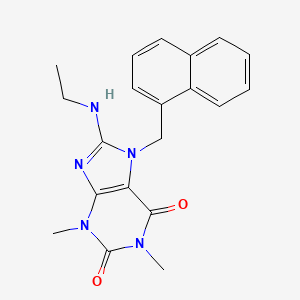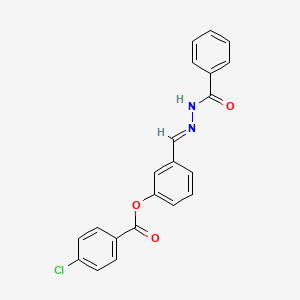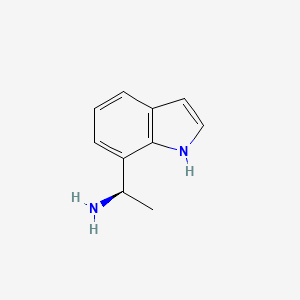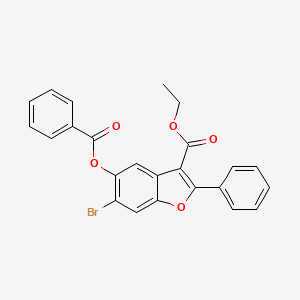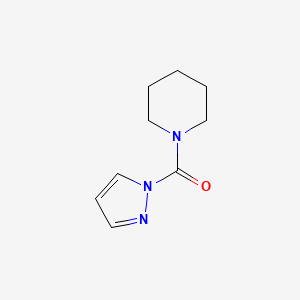
Tris(isopropoxy)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(isopropoxy)silanol, with the chemical formula ([(H_3C)_2CHO]_3SiOH), is a silicon-based compound known for its unique properties and applications in various fields. It is a colorless liquid with a density of 0.940 g/mL at 25°C . This compound is often used in the synthesis of other silicon-containing materials and has significant industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(isopropoxy)silanol can be synthesized through the hydrolysis of tris(isopropoxy)silane. The reaction involves the addition of water to tris(isopropoxy)silane under controlled conditions to yield this compound and isopropanol as a byproduct. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction environments to ensure the quality and consistency of the final product. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(isopropoxy)silanol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and isopropanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.
Substitution: This compound can participate in substitution reactions where the isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and various catalysts that facilitate hydrolysis and condensation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various silicon-containing polymers. These products have applications in materials science, coatings, and adhesives .
Wissenschaftliche Forschungsanwendungen
Tris(isopropoxy)silanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of silicon-based materials and as a reagent in various organic and inorganic reactions.
Biology: The compound is used in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: this compound is explored for its potential use in medical devices and implants due to its biocompatibility.
Industry: It is used in the production of coatings, adhesives, and sealants, as well as in the development of advanced materials for electronics and optics
Wirkmechanismus
The mechanism of action of tris(isopropoxy)silanol involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the formation of stable silicon-oxygen-silicon linkages, which are crucial in the development of silicone-based materials. The compound’s reactivity is influenced by the presence of isopropoxy groups, which can be replaced by other functional groups to tailor its properties for specific applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silanol: Similar in structure but with trimethylsilyl groups instead of isopropoxy groups.
Triethoxysilanol: Contains ethoxy groups instead of isopropoxy groups.
Trimethoxysilanol: Contains methoxy groups instead of isopropoxy groups
Uniqueness
Tris(isopropoxy)silanol is unique due to its specific reactivity and the presence of isopropoxy groups, which provide distinct properties compared to other silanols. Its ability to undergo hydrolysis and condensation reactions makes it valuable in the synthesis of advanced materials and its applications in various fields highlight its versatility .
Eigenschaften
CAS-Nummer |
27491-86-7 |
|---|---|
Molekularformel |
C9H22O4Si |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
hydroxy-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C9H22O4Si/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
RLYZRADFTORPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si](O)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15087767.png)
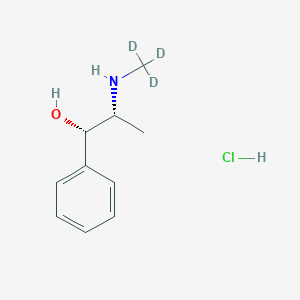
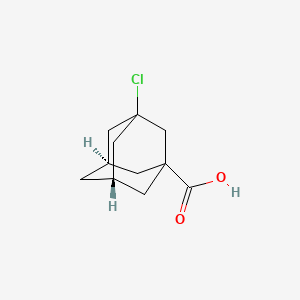
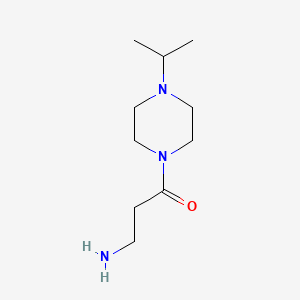
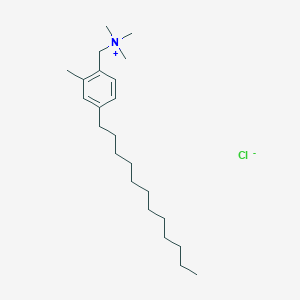
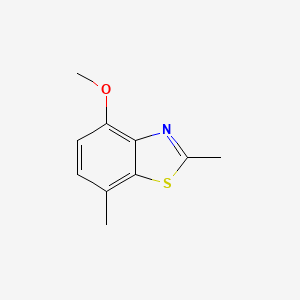
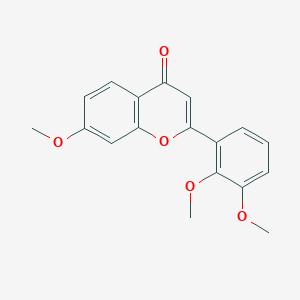
![1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B15087812.png)
